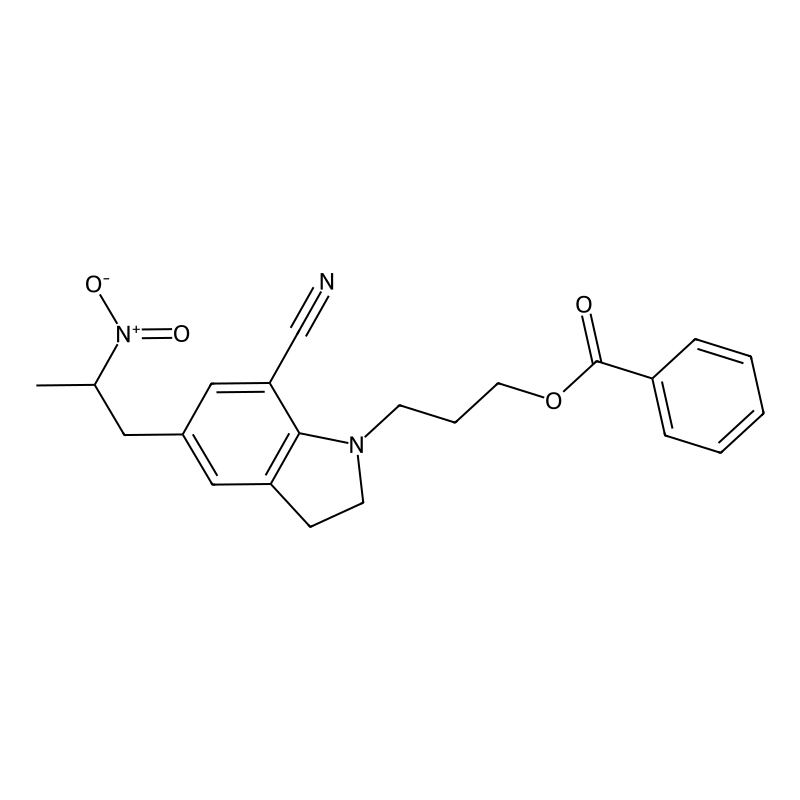3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Pharmaceutical Research and Synthesis
Summary of the Application: “3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl Benzoate” is used in the preparation of Silodosin , an α1a-adrenoceptor antagonist. It is used in treatment of benign prostatic hypertrophy . The compound is also involved in the development of more effective methods for inversion of the chiral centre of unwanted isomers by optical resolution processes to increase the overall yield .
Methods of Application or Experimental Procedures: The transformation is carried out in a three-step synthesis via an SN2 type reaction of the 2, 4, 6-tri-arylpyridinium salt and a subsequent nucleophilic substitution by the azide ion, which on reduced by hydrogenolysis to give an Inversion degree of 85-100% . For example, “3-(5-(®-2-azidopropyl)-7-cyanoindolin-1-yl) propyl benzoate (IV)” 1.0g (0.0026 mmol) in methanol was hydrogenated over 12% Palladium –on-charcoal for 16 hrs at 40-45°C by using 5 bar hydrogen pressure and completion of reaction was confirmed by TLC (MDC 9.5:0.5 Methanol) .
Results or Outcomes Obtained: The inversion of the optically active unwanted S isomer of amine “3-(5-((S)-2-aminopropyl)-7-cyanoindolin-1-yl) propyl benzoate (Ia)” was observed. Modified reaction conditions allowed increased stereoselectivity, a more rapid and almost complete inversion of the chiral (s)-amine (ia) to the chiral ®-amine (ib) of this substrate as well .
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a synthetic compound characterized by its complex structure, which includes an indoline moiety, a cyano group, and a nitropropyl substituent. Its molecular formula is C22H23N3O4, and it has a molecular weight of approximately 393.44 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
- Formation of Indoline Derivative: The initial step typically involves the reaction of benzoic acid with an indoline amine to form an indoline derivative.
- Vilsmeier-Haack Reaction: This reaction introduces the cyano group via the treatment of an indoline intermediate with N,N-dimethylformamide and phosphorus oxychloride, yielding the desired cyano-substituted product .
- Reduction Reactions: Subsequent steps may involve reducing nitro groups or other functional groups to achieve specific derivatives of the compound .
Research indicates that compounds similar to 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate exhibit various biological activities, including:
- Anticancer Properties: Some indoline derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects: Certain studies suggest potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Antimicrobial Activity: There is evidence that similar compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics.
The synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate can be performed through various methods:
- Conventional Synthesis: Utilizing standard organic synthesis techniques involving multiple reaction steps to construct the molecule from simpler precursors.
- Green Chemistry Approaches: Recent advancements focus on more environmentally friendly methods that reduce waste and utilize less hazardous materials .
Example Synthesis Route- Start with benzoic acid.
- React with an indoline amine to form an indoline derivative.
- Introduce the nitro group via nitration.
- Perform a Vilsmeier-Haack reaction to introduce the cyano group.
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate has potential applications in:
- Pharmaceutical Development: As a lead compound for drug discovery targeting cancer and neurodegenerative diseases.
- Chemical Research: As a reagent in organic synthesis and medicinal chemistry studies.
- Biotechnology: Potential use in developing diagnostic tools or therapeutic agents.
Similar Compounds
Several compounds share structural features with 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate, highlighting its uniqueness:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 3-(5-Nitroindolin-1-yl)propyl benzoate | Contains a nitro group on the indoline ring | Lacks cyano group |
| 5-Aminoindoline propanol | Amino substituent instead of cyano | Different functional group profile |
| 7-Cyanoindole derivatives | Similar cyano group but different core structure | Indole vs. indoline core |
These comparisons illustrate that while these compounds share some similarities, 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate's unique combination of functional groups may confer distinct biological activities and applications.








